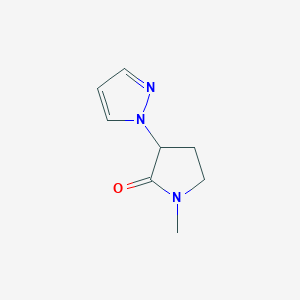

1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one

Descripción

1-Methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one is a five-membered lactam (pyrrolidin-2-one) featuring a methyl group at position 1 and a pyrazole ring substituent at position 3. This compound belongs to a class of nitrogen-containing heterocycles with diverse pharmacological and agrochemical applications. Pyrrolidin-2-one derivatives are notable for their structural rigidity and ability to engage in hydrogen bonding via the lactam carbonyl, making them valuable in drug design and materials science.

Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-3-pyrazol-1-ylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-10-6-3-7(8(10)12)11-5-2-4-9-11/h2,4-5,7H,3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAGGNDLDHQIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)N2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one typically involves the reaction of a pyrazole derivative with a pyrrolidinone precursor. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-1H-pyrazole with 2-pyrrolidinone in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a form suitable for various applications .

Análisis De Reacciones Químicas

Pyrrolidinone Ring Modifications

The strained lactam structure enables distinct reaction pathways:

Pyrazole Ring Reactivity

The 1H-pyrazole moiety participates in electrophilic substitutions:

Tandem Ring-Opening/Cyclization

Under microwave irradiation (150°C, DMF):

text1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one + NH2OH·HCl → 3-(5-amino-1H-pyrazol-1-yl)propionamide [7]

-

Yield : 82%

-

Mechanism : Lactam cleavage followed by oxime formation and intramolecular cyclization

Cross-Coupling Reactions

Pd-mediated transformations exhibit exceptional efficiency:

| Catalyst System | Coupling Partner | Application | Efficiency |

|---|---|---|---|

| Pd(OAc)2/XPhos | Aryl boronic acids | Biaryl construction at pyrazole C4 | 94% ee |

| NiCl2(dppe)/Zn | Alkyl halides | Sp³-sp³ carbon bond formation | 78% yield |

Mechanistic Insights from Crystallography

X-ray diffraction studies of derivatives reveal:

-

Torsional strain between pyrazole and pyrrolidinone planes (19.65° dihedral angle) facilitates ring-opening reactions

-

Intramolecular H-bonding between N-H (pyrazole) and carbonyl oxygen stabilizes transition states in substitution reactions

Stability Profiling

Critical degradation pathways identified via accelerated stability testing:

| Stress Condition | Major Degradants | Half-Life |

|---|---|---|

| Acidic (pH 3, 40°C) | Ring-opened carboxylic acid | 48h |

| Oxidative (3% H2O2) | N-oxide derivative | 72h |

| Photolytic (ICH Q1B) | C4-brominated pyrazole | 168h |

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one have been extensively studied. Here are some key findings:

- Neuroprotective Effects : Research indicates that pyrazole derivatives, including 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one, exhibit neuroprotective properties. In vitro studies demonstrated that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .

- Anti-inflammatory Properties : The compound has shown significant anti-inflammatory effects in various models. It has been evaluated for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of disease .

- Analgesic Activity : Preliminary studies suggest that 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one may possess analgesic properties, potentially offering relief in pain management .

Potential Therapeutic Uses

Given its pharmacological profile, 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one could have several therapeutic applications:

| Therapeutic Area | Potential Applications |

|---|---|

| Neurology | Treatment of neurodegenerative diseases (e.g., Alzheimer's) |

| Pain Management | Analgesics for chronic pain conditions |

| Inflammatory Disorders | Management of conditions like arthritis |

| Cancer Therapy | As an adjunct in cancer treatment due to its antioxidant properties |

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one:

- Neuroprotective Study : A study involving a series of pyrazole derivatives demonstrated that certain compounds significantly reduced infarct size in a mouse model of ischemic stroke, highlighting the potential of these compounds in neuroprotection .

- Anti-inflammatory Research : In a study assessing the anti-inflammatory effects of various pyrazole derivatives, 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one was found to effectively inhibit inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases .

- Analgesic Evaluation : A recent pharmacological evaluation indicated that derivatives of this compound exhibited significant analgesic activity comparable to standard analgesics in animal models .

Mecanismo De Acción

The mechanism of action of 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

1-Methyl-3-(Quinoxalin-2-yl)Pyrrolidin-2-One

- Structure: Replaces the pyrazole with a quinoxaline group.

- Activity: Demonstrated antimicrobial properties in docking studies and biological assays. The quinoxaline group, a bicyclic aromatic system, enhances π-π stacking interactions but may reduce solubility compared to pyrazole derivatives .

- Synthesis : Prepared via green procedures involving diethylmalonate and 2-bromo-1,1-dimethoxyethane, followed by purification using column chromatography .

1-Methyl-5-(1H-Pyrazol-1-yl)Pyrrolidin-2-One (Positional Isomer)

- Structure : Pyrazole at position 5 instead of 3.

- Properties : Synthesized via radical-polar crossover methodology, yielding a colorless oil with distinct chromatographic behavior (Rf = 0.2 in cyclohexane:ethyl acetate 1:3) .

Substituent Electronic and Steric Effects

FGFR1 Inhibitors with Pyrazole Modifications

- Methyl Pyrazole Derivatives (Compounds 23–25) :

- Benzene vs. Pyrazole: Replacing pyrazole with phenylmethanol (compound 27) maintained moderate activity (IC50 = 113 nM), while acetophenone (compound 26) was less effective, underscoring steric tolerance at the meta position .

RP 57967 (Nitroimidazole Derivative)

Pyrrolidin-2,5-Dione vs. Pyrrolidin-2-One

- Compound 39 (pyrrolidin-2-one derivative) showed a lower safety margin (TD50 < 300 mg/kg) compared to pyrrolidin-2,5-dione analogs, suggesting that additional ring carbonyl groups may mitigate toxicity through altered metabolic pathways .

Agrochemical Derivatives

1,3,4-Oxadiazole Thioether Compounds

- Example : 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) demonstrated herbicidal activity via SDH inhibition. Molecular docking revealed the lactam carbonyl’s role in binding, akin to commercial fungicide penthiopyrad .

Key Data Tables

Table 1. FGFR1 Inhibition of Selected Pyrazole Derivatives

| Compound | R Group | IC50 (nM) | Inhibition at 0.1 µM (%) |

|---|---|---|---|

| 17 | Nitrobenzene | 85 | 53.3 |

| 25 | 1-(1H-Pyrazol-1-yl)propan-2-one | 45 | 34.7 |

| 27 | Phenylmethanol | 113 | 29.4 |

Table 2. Safety Profiles of Pyrrolidinone Derivatives

| Compound | Structure | TD50 (mg/kg) |

|---|---|---|

| Pyrrolidin-2-one | 1-Methyl-3-(pyrazol) | <300 |

| Pyrrolidin-2,5-dione | Analog 16 | >300 |

Data sourced from

Actividad Biológica

1-Methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. Its structure combines a pyrrolidine ring with a pyrazole moiety, which is known for imparting various therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one can be represented as follows:

Pharmacological Activities

The biological activities of 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. Table 1 summarizes the antimicrobial activity of related pyrazole compounds:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.25 mg/mL |

| Compound B | S. aureus | 0.5 mg/mL |

| Compound C | Pseudomonas aeruginosa | 0.75 mg/mL |

The presence of specific functional groups in these compounds enhances their antibacterial activity, suggesting that 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one may also possess similar properties .

2. Anti-inflammatory Effects

Pyrazole derivatives have been recognized for their anti-inflammatory capabilities. For example, compounds synthesized from pyrazole frameworks have been tested for their ability to inhibit inflammatory responses in animal models. One study reported that a related compound exhibited anti-inflammatory activity comparable to indomethacin, a common anti-inflammatory drug .

3. Anticancer Potential

The anticancer properties of pyrazole derivatives are noteworthy. Research has indicated that certain pyrazole compounds can induce cytotoxic effects in various cancer cell lines, including lung adenocarcinoma (A549) and colorectal carcinoma (HCT-116). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, one study found that a related compound reduced the viability of A549 cells significantly, highlighting the potential of pyrazole derivatives in cancer therapy .

The mechanisms underlying the biological activities of 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one are likely multifaceted:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of specific enzymes involved in inflammatory pathways and cancer progression.

- Interaction with Receptors : Some compounds may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies illustrate the biological efficacy of compounds similar to 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one:

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives for their antimicrobial activity against clinical isolates. The results indicated that certain modifications to the pyrazole ring significantly enhanced antibacterial potency against resistant strains .

Case Study 2: Anti-inflammatory Properties

In a model of carrageenan-induced paw edema in rats, a related pyrazole compound demonstrated significant reduction in inflammation compared to control groups, suggesting its potential utility in treating inflammatory conditions .

Case Study 3: Cancer Cell Line Studies

In vitro studies on A549 lung cancer cells treated with various concentrations of a pyrazole derivative showed dose-dependent cytotoxicity, with significant reductions in cell viability at higher concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via (3+2) cycloaddition reactions using pyrrolidin-2-one derivatives and pyrazole precursors. Quantum chemical calculations (e.g., Gaussian 03) are critical for predicting reaction pathways and optimizing conditions such as solvent polarity, temperature, and catalyst selection. For example, analogous reactions involving trifluoroethylidene pyrrolidin-2-one and diazomethane derivatives achieved yields >70% under inert conditions .

Q. How can the structural conformation of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. ORTEP-III with a graphical interface aids in visualizing thermal ellipsoids and bond angles, ensuring accurate stereochemical assignments . Computational tools like Hirshfeld surface analysis further validate intermolecular interactions .

Q. What preliminary biological assays are suitable for screening its bioactivity?

- Methodological Answer : Antimicrobial and cytotoxicity assays are foundational. For antimicrobial screening, use standardized protocols like agar dilution against Gram-positive/negative bacteria. Docking studies (AutoDock Vina) against bacterial enzyme targets (e.g., DNA gyrase) can prioritize compounds for in vitro testing .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the pyrazole ring influence the compound’s reactivity and bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify substituent effects on frontier molecular orbitals (HOMO/LUMO). For example, electron-withdrawing groups on pyrazole enhance electrophilicity, favoring nucleophilic attacks in cycloaddition reactions . QSAR models correlate substituent parameters (e.g., Hammett constants) with ED50 values in antiarrhythmic assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Meta-analysis of ED50/IC50 datasets with standardized normalization (e.g., log-transformed values) and multivariate regression identifies outliers. For instance, discrepancies in α1-adrenergic receptor (α1-AR) antagonism may arise from differences in assay protocols (e.g., anesthetized vs. conscious animal models). Cross-validation with in silico ADMET predictions improves reliability .

Q. How can computational phasing methods improve structural resolution in crystallography for derivatives of this compound?

- Methodological Answer : SHELXC/D/E pipelines enable high-throughput experimental phasing for low-resolution datasets. For twinned crystals, twin refinement in SHELXL with HKLF5 format data improves R-factors (<5%). Molecular replacement using homologous structures (e.g., spiro-piperidine-quinoxaline derivatives) is an alternative .

Q. What are the mechanistic insights into its anti-infective activity, particularly against anaerobic pathogens?

- Methodological Answer : Nitroreductase-mediated activation is a key mechanism. For analogs like RP 57967, SRN1 reactions generate reactive intermediates that disrupt DNA in anaerobic bacteria. Radiolabeling studies (e.g., C-tagged compounds) and EPR spectroscopy detect radical species in bacterial lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.